![molecular formula C20H22ClN3O3 B6424295 5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034470-11-4](/img/structure/B6424295.png)
5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Description
5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1349693 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in pharmacology.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety linked via an ether bond. The presence of the phenyl and carbonyl groups contributes to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine core followed by the introduction of the pyrrolidine and phenyl substituents. Detailed methodologies can vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and coupling reactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds related to this compound. For example, derivatives with similar structures have shown significant radical scavenging capabilities in assays such as the DPPH method. In comparative studies, certain derivatives demonstrated antioxidant activity exceeding that of established antioxidants like ascorbic acid .
Antimicrobial Properties
Compounds containing pyrimidine rings are often evaluated for antimicrobial activity. Preliminary results indicate that this compound exhibits moderate antibacterial effects against various strains, suggesting potential applications in treating bacterial infections.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Pyrimidines are known to interact with various biological targets, including kinases and phosphodiesterases. The compound's structural features may enhance its binding affinity to these enzymes, leading to potential therapeutic applications in cancer or inflammatory diseases.
Case Studies
- Antioxidant Efficacy : A study involving derivatives of 5-chloro-pyrimidines revealed that compounds with additional hydroxyl groups exhibited enhanced DPPH radical scavenging activity, indicating a structure–activity relationship that could be explored further for therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Screening : In vitro tests on related compounds showed promising results against Gram-positive bacteria, suggesting that modifications to the pyrimidine structure could yield more potent antimicrobial agents .
- Enzymatic Activity : Research into enzyme inhibition has demonstrated that derivatives with specific modifications can effectively inhibit certain kinases involved in cancer progression, presenting opportunities for drug development targeting malignancies .
Data Tables
Activity Type | Compound | Activity Level |
---|---|---|
Antioxidant | This compound | Moderate |
Antimicrobial | Related pyrimidine derivatives | Moderate to High |
Enzyme Inhibition | Various derivatives | Significant |
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-12-22-19(23-13-16)27-17-6-9-24(14-17)18(25)20(7-10-26-11-8-20)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRVOHLGOPVHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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